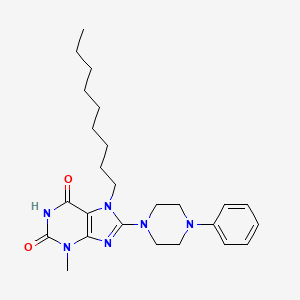

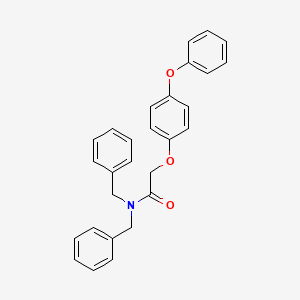

![molecular formula C16H17NO4S B2833899 [2-(4-Ethoxyanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate CAS No. 474663-44-0](/img/structure/B2833899.png)

[2-(4-Ethoxyanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thiophene derivatives, which “[2-(4-Ethoxyanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate” might be a part of, has been a topic of interest in recent years . Various methods have been used, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve reactions between different compounds to form thiophene derivatives .Scientific Research Applications

Overcoming Drug Resistance in Cancer

Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate and its analogues, closely related to [2-(4-Ethoxyanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate, have been studied for their potential to mitigate drug resistance in cancer cells. These compounds exhibit low micromolar cytotoxicity against a range of hematologic and solid tumor cells and can selectively kill drug-resistant cancer cells over parent cancer cells. This suggests their promise as treatment options for cancers with multiple drug resistance (Das et al., 2009).

Synthesis of Heterocyclic Compounds

A study described the efficient synthesis of 8-substituted isocoumarin derivatives, achieved through the direct oxidative coupling of 2-amino- and 2-hydroxybenzoic acids with internal alkynes. This process, which includes compounds similar to [2-(4-Ethoxyanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate, highlights its role in the creation of compounds with potential applications in various chemical and pharmaceutical areas (Shimizu et al., 2009).

Chemical Investigations of Microfungus Xylaria

Chemical investigations of a microfungus Xylaria, which yielded compounds structurally related to [2-(4-Ethoxyanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate, provided new insights into natural products chemistry. These compounds were characterized by NMR, UV, IR, and MS data, contributing to the understanding of bioactive compounds in nature (Healy et al., 2004).

Production of Methyl Propanoate

In another study, a new zero-valent palladium complex was utilized as a catalyst for the production of methyl propanoate through the methoxycarbonylation of ethene. This research contributes to the development of more efficient catalytic processes in industrial chemistry, where compounds like [2-(4-Ethoxyanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate might be involved (Clegg et al., 1999).

properties

IUPAC Name |

[2-(4-ethoxyanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c1-3-20-13-7-5-12(6-8-13)17-15(18)10-21-16(19)14-9-4-11(2)22-14/h4-9H,3,10H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIBKMRPFTWZMJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=C(S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(4-Ethoxyanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

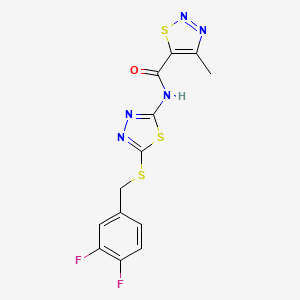

![7-butyl-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2833818.png)

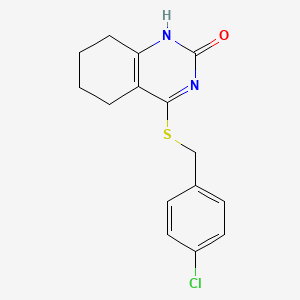

![1-[[1-(4-Fluorophenyl)triazol-4-yl]methyl]-4-phenylpyrazine-2,3-dione](/img/structure/B2833819.png)

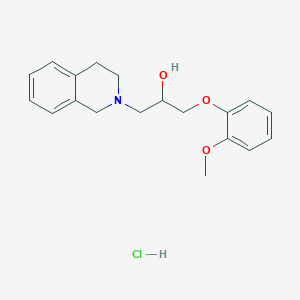

![1-(4-{[1-(3-Bromopyridin-4-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B2833821.png)

![N-[(3,4-dichlorophenyl)methyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide](/img/structure/B2833822.png)

![(E)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2833823.png)

![4-(4-acetylphenyl)-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2833828.png)

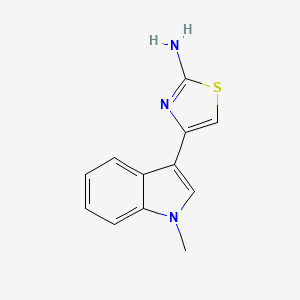

![N-(4,6-dihydrothieno[3,4-c]isoxazol-3-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2833835.png)